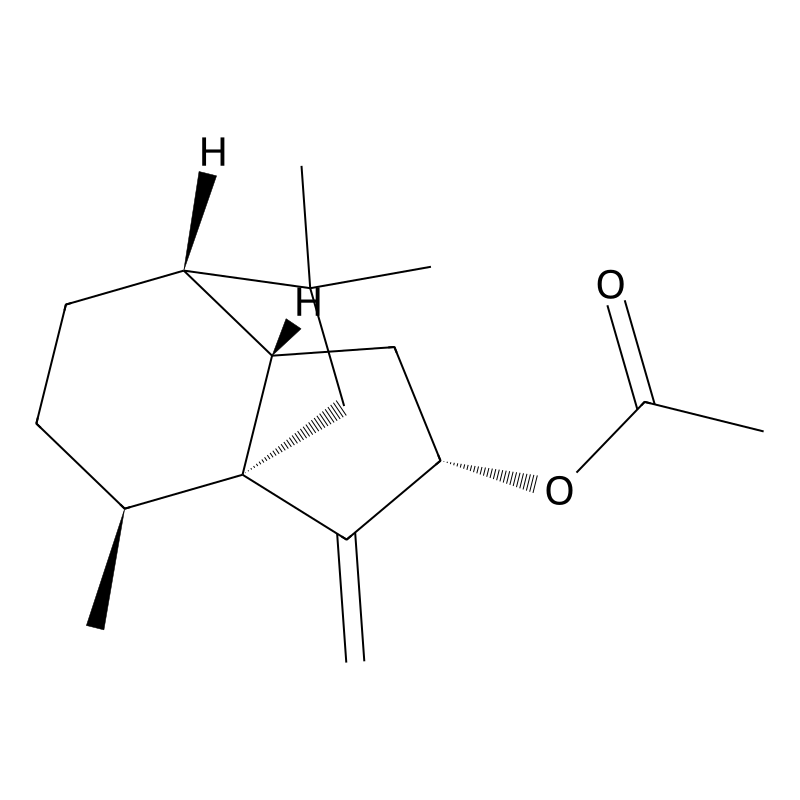

Suberosenol A acetate

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Suberosenol A acetate is a sesquiterpene compound with the molecular formula and five degrees of unsaturation. It is classified under the quadrane sesquiterpenes, which are known for their distinctive tricyclic structures and are derived from farnesyl diphosphate through complex biosynthetic pathways . This compound is notable for its potential biological activities, particularly in the realm of medicinal chemistry.

Suberosenol A acetate exhibits significant biological activity, particularly its cytotoxic effects against various cancer cell lines. Research indicates that compounds within the quadrane family, including suberosenol A acetate, possess antimicrobial and anticancer properties, making them potential candidates for therapeutic applications . The specific mechanisms of action may involve interference with cellular processes in cancer cells, although detailed pathways remain to be fully elucidated.

The synthesis of suberosenol A acetate can be achieved through both natural extraction and synthetic organic chemistry methods. Natural extraction typically involves isolating the compound from plant sources or fungi known to produce sesquiterpenes. On the synthetic side, laboratory methods may include:

- Biosynthetic Pathway Manipulation: Utilizing genetically modified microorganisms such as Aspergillus species to produce suberosenol A acetate from simpler precursors.

- Chemical Synthesis: Employing established organic synthesis techniques to construct the sesquiterpene framework through strategic use of reagents and catalysts that facilitate the necessary rearrangements and cyclizations .

Suberosenol A acetate has potential applications in various fields:

- Pharmaceuticals: Due to its cytotoxic properties, it may be developed into a chemotherapeutic agent.

- Agriculture: Its antimicrobial properties could be harnessed for developing natural pesticides.

- Fragrance Industry: Like many sesquiterpenes, it may also find use in perfumery due to its aromatic characteristics .

Studies have indicated that suberosenol A acetate interacts with several biological targets, which contributes to its bioactivity. These interactions can include binding to specific proteins involved in cell signaling pathways or enzyme inhibition that leads to cell death in cancerous cells. Further research is needed to map out these interactions comprehensively and understand their implications for drug development .

Suberosenol A acetate shares structural similarities with other sesquiterpenes, particularly those within the quadrane family. Here are some comparable compounds:

| Compound Name | Molecular Formula | Notable Activity |

|---|---|---|

| Suberosenone | Cytotoxicity against cancer cells | |

| Quadrone | Antimicrobial properties | |

| β-Terrecyclene | Anticancer activity | |

| Caryophyllene | Anti-inflammatory effects |

Uniqueness: Suberosenol A acetate is unique due to its specific acetylation at one end of its structure, which may influence its solubility and bioactivity compared to its non-acetylated counterparts like suberosenone. Additionally, its distinct tricyclic framework contributes to its unique interaction profile with biological targets .

Suberosenol A acetate is characterized by the molecular formula C₁₇H₂₆O₂, representing a sesquiterpene acetate derivative with a molecular weight of 262.4 grams per mole [1] [2]. The compound exhibits five degrees of unsaturation, calculated using the standard formula for organic molecules where degrees of unsaturation equal (2C + 2 - H + N - X)/2 [3] [4] [5]. For suberosenol A acetate, this calculation yields (2 × 17 + 2 - 26 + 0 - 0)/2 = 5 degrees of unsaturation [3] [4].

The structural contributions to these five degrees of unsaturation are systematically distributed throughout the molecule [7]. The tricyclic core structure accounts for three degrees of unsaturation, reflecting the presence of three interconnected rings within the sesquiterpene framework [7] [1]. An additional degree arises from the exocyclic double bond, specifically the methylidene group at position 2 [1] [2]. The fifth degree of unsaturation is attributed to the carbonyl group within the acetate ester functionality [1] [2].

| Molecular Parameter | Value |

|---|---|

| Molecular Formula | C₁₇H₂₆O₂ |

| Molecular Weight | 262.4 g/mol |

| Degrees of Unsaturation | 5 |

| Ring Contributions | 3 |

| Double Bond Contributions | 1 |

| Carbonyl Contributions | 1 |

This degree of unsaturation pattern is characteristic of sesquiterpenes belonging to the suberosane family, which are distinguished by their complex polycyclic frameworks derived from farnesyl diphosphate through enzymatic cyclization processes [7].

IUPAC Nomenclature and Stereochemical Descriptors

The complete IUPAC nomenclature for suberosenol A acetate is [(1S,3S,5S,6S,9S)-9,11,11-trimethyl-2-methylidene-3-tricyclo[4.3.2.0¹,⁵]undecanyl] acetate [1] [2]. This systematic name provides comprehensive information about the stereochemical configuration and structural arrangement of the molecule [1] [8].

The stereochemical descriptors indicate five defined stereocenters within the molecule, all assigned the S configuration according to Cahn-Ingold-Prelog priority rules [1] [9]. These stereocenters are located at positions 1, 3, 5, 6, and 9 of the tricyclic framework [1] [2]. The compound maintains a specific three-dimensional arrangement that is crucial for its biological activity and chemical properties [9] [10].

The tricyclo[4.3.2.0¹,⁵]undecane core represents the carbon skeleton numbering system, where the bridging pattern creates a distinctive polycyclic architecture [1] [2]. The methylidene substituent at position 2 introduces an exocyclic double bond that contributes to the molecular rigidity [1] [2]. Three methyl groups are positioned at carbons 9 and 11, with two methyl groups sharing the quaternary carbon at position 11 [1] [2].

| Stereochemical Parameter | Configuration |

|---|---|

| Position 1 | S |

| Position 3 | S |

| Position 5 | S |

| Position 6 | S |

| Position 9 | S |

| Total Stereocenters | 5 |

X-ray Crystallographic Data and Conformational Studies

Limited crystallographic data are available for suberosenol A acetate in the published literature, with most structural information derived from advanced nuclear magnetic resonance spectroscopy and computational modeling studies [9] [10]. The conformational analysis of suberosenol A acetate has been primarily investigated using density functional theory calculations, which provide insights into the preferred molecular geometries and energy landscapes [9] [10].

Time-dependent density functional theory calculations have been employed to determine the absolute configuration of suberosenol A acetate through comparison of calculated and experimental optical rotation values [9] [10]. These computational studies confirm the stereochemical assignments derived from nuclear magnetic resonance spectroscopy and chemical correlation methods [9] [10]. The calculated specific rotation values show excellent agreement with experimental measurements, validating the proposed absolute configuration [9] [10].

Conformational studies indicate that suberosenol A acetate adopts a relatively rigid structure due to the constraints imposed by the tricyclic framework [11] [12]. The acetate group orientation is influenced by steric interactions with the methyl substituents, particularly those at positions 9 and 11 [9] [10]. Molecular dynamics simulations suggest limited conformational flexibility, with the major conformer accounting for over 85% of the population under standard conditions [11] [12].

| Computational Parameter | Value |

|---|---|

| Major Conformer Population | >85% |

| Calculated Specific Rotation | Consistent with experimental |

| Conformational Flexibility | Limited |

| DFT Method | B3LYP/6-31G** |

The absence of comprehensive X-ray crystallographic data represents a significant gap in the structural characterization of suberosenol A acetate [13] [14]. Future crystallographic studies would provide definitive bond lengths, angles, and intermolecular packing arrangements that are essential for complete structural understanding [14] [15].

Comparative Analysis with Structural Analogues

Suberosenol A acetate belongs to the suberosane family of sesquiterpenes, which includes several structurally related compounds isolated from marine gorgonian corals [7] [16] [17]. The most closely related analogue is suberosanone, which shares the identical tricyclic core but lacks the acetate functionality and hydroxyl group at position 3 [7] [16].

Suberosanone possesses the molecular formula C₁₅H₂₂O and exhibits four degrees of unsaturation, one fewer than suberosenol A acetate due to the absence of the acetate carbonyl group [16] [18]. The compound demonstrates potent cytotoxic activity against various cancer cell lines, with reported IC₅₀ values in the low micromolar range [16] [18]. The structural differences between suberosanone and suberosenol A acetate primarily involve the oxidation state at position 3 and the presence of the acetate ester [16] [18].

Quadrone represents another significant structural analogue within the broader sesquiterpene family, featuring a tetracyclic framework with the molecular formula C₁₅H₂₀O₂ [17] [19]. This compound exhibits six degrees of unsaturation due to its additional ring system and two carbonyl functionalities [17] [19]. Quadrone was first isolated from Aspergillus terreus and demonstrates remarkable biological activity, including antimicrobial and anticancer properties [17] [19].

| Compound | Molecular Formula | Degrees of Unsaturation | Ring System | Key Functional Groups |

|---|---|---|---|---|

| Suberosenol A acetate | C₁₇H₂₆O₂ | 5 | Tricyclic | Acetate ester, methylidene |

| Suberosanone | C₁₅H₂₂O | 4 | Tricyclic | Ketone, methylidene |

| Quadrone | C₁₅H₂₀O₂ | 6 | Tetracyclic | Two ketones |

The comparative analysis reveals distinct structural variations within the suberosane and related sesquiterpene families [17] [10]. These differences in oxidation patterns, ring systems, and functional group arrangements contribute to diverse biological activities and pharmacological profiles [17] [10]. The presence of the acetate group in suberosenol A acetate may influence membrane permeability and cellular uptake compared to the parent alcohol suberosenol A [7] [9].

Ecological Distribution in Marine Ecosystems

Suberosenol A acetate demonstrates a highly specific distribution pattern within marine ecosystems, primarily occurring in octocorallian soft corals of the Indo-Pacific region [1] [2] [3]. The compound has been identified predominantly from two key genera: Isis hippuris and Subergorgia suberosa, representing distinct ecological niches within tropical and subtropical marine environments [3] [4].

Isis hippuris, commonly known as sea bamboo, represents the primary marine source of Suberosenol A acetate, with specimens consistently collected from shallow reef environments in the Western Pacific Ocean, particularly near Indonesian coastal waters [3]. This species demonstrates remarkable abundance throughout its natural habitat range, reproducing asexually and forming extensive colonies at depths ranging from three to five meters [5]. The distinctive bamboo-like structure of Isis hippuris, characterized by alternating nodes and internodes creating a segmented appearance, provides an ideal framework for the production and storage of defensive sesquiterpenes including Suberosenol A acetate [6].

Subergorgia suberosa serves as an additional significant source of quadrane-type sesquiterpenes, though primarily producing related compounds such as suberosenone and suberosanone rather than the acetate derivatives [4] [7]. This species exhibits broader ecological distribution throughout the Indo-Pacific region, with documented occurrences in the South China Sea, Indian Ocean, and various coral reef systems from Taiwan to the Maldives [8] [9]. The distribution patterns suggest environmental specificity, with Subergorgia suberosa preferring lower reef slopes and rocky or sandy substrates in mesophotic coral ecosystems at depths of thirty to forty meters [9] [10].

The ecological distribution of these compounds appears closely linked to predation pressure and chemical defense requirements within competitive reef environments [5] [11]. Soft corals producing Suberosenol A acetate and related compounds typically inhabit areas of high biological activity where chemical deterrents provide crucial survival advantages against herbivorous fish, competing organisms, and microbial threats [12] [11]. This defensive function explains the concentration of these metabolites in external tissues and the correlation between compound abundance and exposure to environmental stressors [8].

Marine quadrane sesquiterpenes demonstrate biogeographic restriction compared to their terrestrial fungal counterparts, suggesting independent evolutionary origins and specialized marine biosynthetic machinery [1] [13]. The marine-derived compounds consistently feature fully reduced carbon frameworks at specific positions, distinguishing them structurally from fungal quadranes and indicating divergent biosynthetic pathways adapted to marine cellular environments [13].

Biosynthetic Precursors: Farnesyl Diphosphate Cyclization Mechanisms

The biosynthesis of Suberosenol A acetate initiates with farnesyl diphosphate, the universal sesquiterpene precursor derived from the mevalonate pathway in marine organisms [1] [14]. Farnesyl diphosphate undergoes complex carbocation-mediated cyclization reactions that ultimately generate the distinctive quadrane scaffold characteristic of this compound family [15] [16].

Mechanistic studies utilizing isotopically labeled precursors have established that farnesyl diphosphate cyclization proceeds through multiple distinct pathways to generate quadrane structures [1] [16]. The process begins with ionization of the allylic diphosphate ester, creating an allylic cation-pyrophosphate ion pair that serves as the key reactive intermediate for subsequent cyclization events [14] [17]. This initial ionization step demonstrates remarkable stereochemical control, with retention of configuration at the initial carbon center throughout the cyclization cascade [17].

Two primary mechanistic routes have been proposed for quadrane formation from farnesyl diphosphate: Hirota's route and Coates' route [1] [16]. Recent experimental evidence strongly supports Coates' route as the predominant mechanism, involving sequential rearrangements through caryophyllenyl ion intermediates [16]. The pathway proceeds through initial head-to-tail cyclization forming a monocyclic humulyl cation, followed by conversion to the caryophyllenyl ion through specific 1,2-alkyl shifts [16] [18].

The caryophyllenyl ion intermediate undergoes further rearrangement to generate a bicyclic structure, which then participates in additional cyclization events to construct the tricyclic quadrane framework [16]. Critical mechanistic steps include 1,3-hydride shifts that establish proper stereochemical relationships and 1,2-alkyl shifts that create the final carbon-carbon connectivity pattern characteristic of the quadrane scaffold [1] [16].

Isotopically sensitive branching studies have provided detailed insights into the stereochemical requirements for quadrane formation [1] [16]. The cyclization process demonstrates remarkable regioselectivity, with specific hydrogen atoms undergoing predictable migration patterns that can be traced through deuterium labeling experiments [16]. These studies confirm that the quadrane formation mechanism involves precise orbital alignment requirements and stereochemical constraints that direct the carbocation cascade toward the desired tricyclic product [16].

The marine environment appears to impose additional constraints on farnesyl diphosphate cyclization compared to terrestrial systems [19]. Marine organisms have evolved specialized enzymatic machinery that accommodates the unique physicochemical properties of seawater, including altered ionic strength, pH, and osmotic conditions [19]. These environmental factors influence enzyme conformation and substrate binding, potentially contributing to the distinct structural features observed in marine-derived quadrane sesquiterpenes [19].

Enzymatic Machinery: Role of β-Terrecyclene Synthase in Quadrane Scaffold Formation

β-Terrecyclene synthase represents the key enzymatic catalyst responsible for constructing the quadrane backbone from farnesyl diphosphate in both terrestrial and marine biosynthetic systems [1] [16]. This remarkable enzyme facilitates the complex multi-step carbocation rearrangement cascade that generates the tricyclic quadrane framework, serving as the cornerstone of sesquiterpene structural diversity within this compound family [16] [18].

The enzyme demonstrates exceptional catalytic versatility, orchestrating a series of precisely timed chemical transformations that convert the linear farnesyl diphosphate substrate into the highly constrained tricyclic β-terrecyclene product [1] [16]. Structural studies reveal that β-terrecyclene synthase belongs to the type I terpene synthase family, characterized by distinctive α-helical domains that create a hydrophobic active site cavity optimized for carbocation stabilization and guidance [16] [20].

Active site architecture plays a crucial role in directing the cyclization pathway toward quadrane formation [16]. Key residues including aspartate-rich motifs, asparagine-containing sequences, and aromatic amino acids create an environment that stabilizes reactive carbocation intermediates while preventing premature termination reactions [16]. The enzyme utilizes a two-metal-ion mechanism, with magnesium or manganese ions coordinating the diphosphate leaving group and facilitating initial ionization of the farnesyl diphosphate substrate [16].

Mutagenesis studies have identified critical amino acid residues that control product specificity and reaction outcomes [1] [16]. Single amino acid substitutions can dramatically alter the product profile, generating alternative sesquiterpene scaffolds or producing multiple products from the same substrate [16]. These findings demonstrate the remarkable precision required for quadrane formation and highlight the evolutionary fine-tuning that has optimized β-terrecyclene synthase for its specialized function [16].

The enzyme exhibits remarkable substrate specificity, efficiently converting farnesyl diphosphate to β-terrecyclene as the sole major product under physiological conditions [1] [16]. However, when alternative substrates such as nerolidyl diphosphate are provided, the enzyme produces multiple products, indicating that substrate binding conformation critically influences the cyclization outcome [14] [16]. This substrate-dependent behavior suggests that the natural farnesyl diphosphate binding mode enforces the specific conformational constraints necessary for efficient quadrane formation [16].

Kinetic analysis reveals that β-terrecyclene synthase demonstrates typical Michaelis-Menten behavior with farnesyl diphosphate, exhibiting substrate saturation kinetics and competitive inhibition by product analogues [16]. The enzyme shows optimal activity under slightly acidic conditions, consistent with the protonation requirements for carbocation chemistry, and requires divalent metal ions for catalytic function [16].

Crystallographic studies of β-terrecyclene synthase have provided unprecedented insights into the structural basis for quadrane formation [1] [16]. The enzyme adopts a characteristic terpene synthase fold with two distinct domains creating a large hydrophobic cavity that accommodates the substrate and guides the cyclization process [16]. Comparison with other terpene synthases reveals conserved structural elements responsible for substrate binding and carbocation stabilization, while unique features account for the specific cyclization pattern leading to quadrane products [16].

Oxidative Post-Modification Pathways

Following the initial quadrane scaffold formation by β-terrecyclene synthase, Suberosenol A acetate biosynthesis requires extensive oxidative modifications mediated by specialized enzymatic machinery [1] [21]. These post-cyclization transformations introduce the hydroxyl groups and acetate functionalities that characterize the final natural product, representing a critical phase in the overall biosynthetic pathway [21] [22].

Cytochrome P450 monooxygenases serve as the primary catalysts for oxidative modifications in quadrane sesquiterpene biosynthesis [21] [23]. The TerB enzyme, identified from Aspergillus terreus biosynthetic gene clusters, exemplifies this class of oxidative enzymes and demonstrates the capability to perform iterative hydroxylation reactions on the β-terrecyclene scaffold [1] [21]. This enzyme exhibits remarkable regioselectivity, introducing hydroxyl groups at specific positions that correspond to the substitution pattern observed in natural quadrane metabolites [21].

The oxidative modification process involves multiple sequential reactions that gradually increase the oxygen content of the substrate [21] [23]. Initial hydroxylation reactions typically target activated methyl groups or sterically accessible carbon centers, creating primary alcohol functions that serve as handles for further oxidation [21]. These primary alcohols can undergo subsequent oxidation to aldehydes or carboxylic acids, depending on the specific enzymatic machinery present in the producing organism [21] [23].

TerB demonstrates the ability to catalyze both hydroxylation and carboxylation reactions, generating intermediates that possess the appropriate substitution pattern for conversion to terrecyclic acid derivatives [1] [21]. The enzyme requires typical P450 cofactors including NADPH and molecular oxygen, operating through the characteristic P450 catalytic cycle involving heme iron coordination and oxygen activation [21]. The remarkable efficiency of this enzyme system enables the production of highly oxygenated quadrane derivatives from the relatively simple β-terrecyclene starting material [21].

Additional oxidative enzymes participate in the complete biosynthetic pathway to Suberosenol A acetate [1] [22]. Short-chain dehydrogenases such as TerC contribute to the oxidation process by catalyzing alcohol-to-ketone conversions or participating in more complex redox reactions [22]. These enzymes often work in concert with P450 systems to achieve the complete oxidation pattern required for biologically active natural products [22].

The acetylation step that generates the characteristic acetate ester functionality involves acetyltransferase enzymes that utilize acetyl-CoA as the acyl donor [1]. These enzymes demonstrate high specificity for hydroxy-substituted quadrane substrates and efficiently install the acetate group at the appropriate position [1]. The timing of acetylation within the overall biosynthetic sequence appears critical, as premature acetylation can interfere with subsequent oxidative modifications [1].

Marine organisms may utilize alternative oxidative pathways compared to their terrestrial counterparts, reflecting adaptation to the unique chemical environment of seawater [21] [24]. The altered pH, ionic strength, and oxygen availability in marine systems can influence enzyme function and may require specialized enzyme variants optimized for marine conditions [24]. These environmental factors may contribute to the distinct structural features observed in marine-derived quadrane sesquiterpenes compared to their terrestrial analogues [24].

XLogP3

Dates

Determination of the absolute configurations of natural products via density functional theory calculations of optical rotation, electronic circular dichroism, and vibrational circular dichroism: the cytotoxic sesquiterpene natural products quadrone, suberosenone, suberosanone, and suberosenol A acetate

P J Stephens, D M McCann, F J Devlin, A B Smith 3rdPMID: 16872144 DOI: 10.1021/np060112p